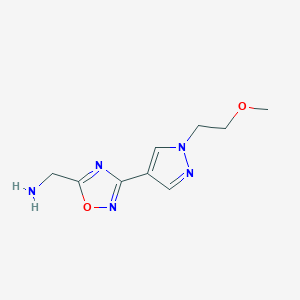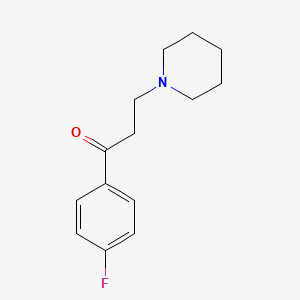
Propiophenone, 4'-fluoro-3-piperidino-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propiophenone, 4’-fluoro-3-piperidino- is a chemical compound with the molecular formula C₁₄H₁₈FNO It is a derivative of propiophenone, characterized by the presence of a fluorine atom at the 4’ position and a piperidine ring at the 3 position
準備方法
Synthetic Routes and Reaction Conditions
Propiophenone, 4’-fluoro-3-piperidino- can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with propionyl chloride in the presence of aluminum chloride to form propiophenone.
Industrial Production Methods
Industrial production of this compound typically involves the ketonization of benzoic acid and propionic acid over calcium acetate and alumina at high temperatures (450–550 °C). This method is efficient and yields high purity products suitable for further applications .
化学反応の分析
Types of Reactions
Propiophenone, 4’-fluoro-3-piperidino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces secondary alcohols .
科学的研究の応用
Propiophenone, 4’-fluoro-3-piperidino- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Propiophenone, 4’-fluoro-3-piperidino- involves its interaction with specific molecular targets and pathways. The fluorine atom and piperidine ring contribute to its binding affinity and selectivity for certain receptors or enzymes. These interactions can modulate biological processes, leading to various physiological effects .
類似化合物との比較
Similar Compounds
Propiophenone: The parent compound, lacking the fluorine atom and piperidine ring.
4’-Fluoropropiophenone: A derivative with only the fluorine atom at the 4’ position.
3-Piperidinopropiophenone: A derivative with only the piperidine ring at the 3 position.
Uniqueness
Propiophenone, 4’-fluoro-3-piperidino- is unique due to the combined presence of the fluorine atom and piperidine ring, which confer distinct chemical and biological properties. This combination enhances its potential for specific applications in research and industry[7][7].
特性
CAS番号 |
25872-68-8 |
|---|---|
分子式 |
C14H18FNO |
分子量 |
235.30 g/mol |
IUPAC名 |
1-(4-fluorophenyl)-3-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C14H18FNO/c15-13-6-4-12(5-7-13)14(17)8-11-16-9-2-1-3-10-16/h4-7H,1-3,8-11H2 |
InChIキー |
MMOPHTBJNNBLFU-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CCC(=O)C2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


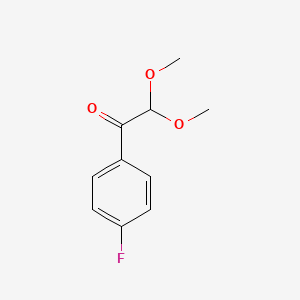
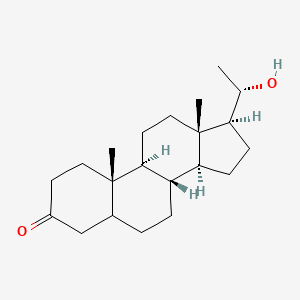
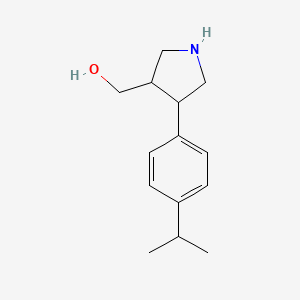
![5-[2-ethoxy-5-[(3R,5S)-3,4,5-trimethylpiperazine-1-carbothioyl]phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione](/img/structure/B13426808.png)
![6-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole](/img/structure/B13426814.png)
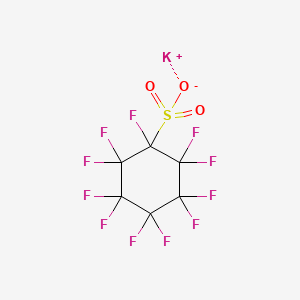
![2-[(2Z)-5,6-dichloro-2-[[5-[15-[5-[(Z)-[5,6-dichloro-1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3-(2-ethylhexoxy)thiophen-2-yl]-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-4-(2-ethylhexoxy)thiophen-2-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13426843.png)
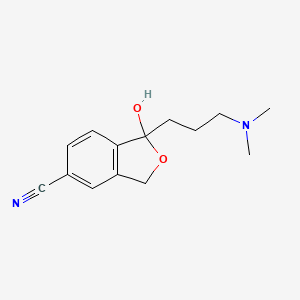
![2-amino-9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5H-purin-6-one](/img/structure/B13426854.png)
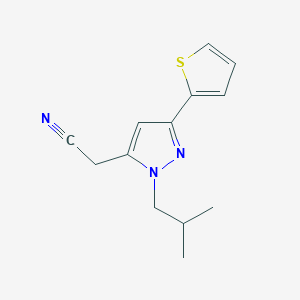
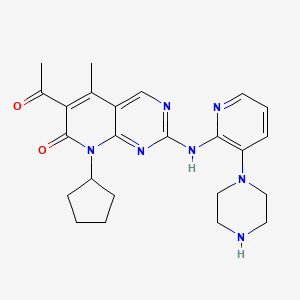
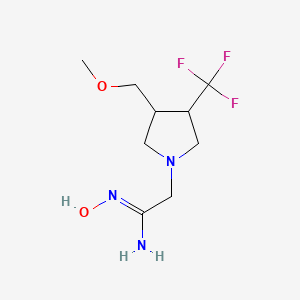
![4-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol](/img/structure/B13426902.png)
